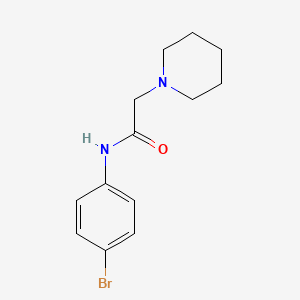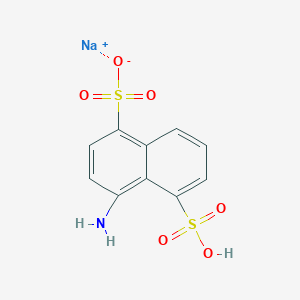![molecular formula C16H11NaO6S2 B3833954 sodium 3-[(phenylsulfonyl)oxy]-1-naphthalenesulfonate](/img/structure/B3833954.png)
sodium 3-[(phenylsulfonyl)oxy]-1-naphthalenesulfonate
Vue d'ensemble
Description
Sodium 3-[(phenylsulfonyl)oxy]-1-naphthalenesulfonate, commonly known as SNS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. SNS is a sulfonated naphthalene compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of SNS involves the inhibition of ion channels and the disruption of protein-protein interactions. SNS binds to the ion channels and prevents the movement of ions through the channel, thereby inhibiting the activity of the ion channel. SNS also binds to the protein domains involved in protein-protein interactions and disrupts the interaction between the proteins, thereby inhibiting the activity of the protein.
Biochemical and Physiological Effects:
SNS has been shown to have various biochemical and physiological effects, including the inhibition of ion channels, the disruption of protein-protein interactions, and the modulation of enzyme activity. SNS has been shown to have a potential therapeutic effect on various diseases, including cancer, diabetes, and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
SNS has several advantages for lab experiments, including its high solubility in water, its stability at room temperature, and its ability to inhibit various ion channels and protein-protein interactions. However, SNS has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the study of SNS, including the development of SNS analogs with improved properties, the investigation of the potential therapeutic effects of SNS on various diseases, and the study of the effects of SNS on other biological processes. Additionally, further research is needed to determine the optimal dosage and administration route of SNS for therapeutic applications.
Conclusion:
In conclusion, SNS is a chemical compound that has gained significant attention in scientific research due to its unique properties. SNS has been synthesized using various methods and has been used in various scientific research applications, including the study of ion channels, protein-protein interactions, and enzyme activity. SNS has several advantages for lab experiments, including its high solubility in water, its stability at room temperature, and its ability to inhibit various ion channels and protein-protein interactions. However, SNS has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration route. There are several future directions for the study of SNS, including the development of SNS analogs with improved properties and the investigation of the potential therapeutic effects of SNS on various diseases.
Applications De Recherche Scientifique
SNS has been used in various scientific research applications, including the study of ion channels, protein-protein interactions, and enzyme activity. SNS has been shown to inhibit the activity of various ion channels, including the voltage-gated potassium channel, the transient receptor potential channel, and the calcium-activated potassium channel. SNS has also been used as a tool to study protein-protein interactions, such as the interaction between the SH2 domain of the protein tyrosine kinase and the phosphotyrosine residue of the substrate protein. Additionally, SNS has been used to study enzyme activity, such as the activity of the protein tyrosine phosphatase.
Propriétés
IUPAC Name |
sodium;3-(benzenesulfonyloxy)naphthalene-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6S2.Na/c17-23(18,19)16-11-13(10-12-6-4-5-9-15(12)16)22-24(20,21)14-7-2-1-3-8-14;/h1-11H,(H,17,18,19);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGJQTMKVIXLKD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C(=C2)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NaO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-[(phenylsulfonyl)oxy]-1-naphthalenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-methoxy-2-furyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3833880.png)
![N-[2-(acetylamino)-3-phenylacryloyl]valine](/img/structure/B3833888.png)
![N-[2-(acetylamino)-3-phenylacryloyl]leucine](/img/structure/B3833898.png)
![N-[2-(acetylamino)-3-phenylacryloyl]methionine](/img/structure/B3833899.png)
![N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B3833901.png)
![N-[2-(acetylamino)-3-phenylacryloyl]tryptophan](/img/structure/B3833909.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]glutamic acid](/img/structure/B3833922.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]tyrosine](/img/structure/B3833931.png)



![disodium 2-[4-(2-phenylvinyl)-3-sulfonatophenyl]-2H-naphtho[1,2-d][1,2,3]triazole-6-sulfonate](/img/structure/B3833960.png)
![sodium 6-(acetylamino)-4-[(phenylsulfonyl)oxy]-2-naphthalenesulfonate](/img/structure/B3833967.png)
![4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide](/img/structure/B3833989.png)